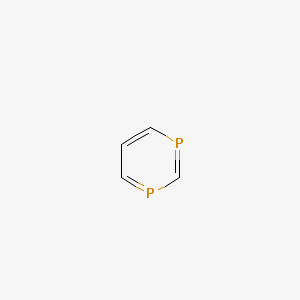
1,3-Diphosphorin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Diphosphorin is an organophosphorus compound with the molecular formula C4H4P2. It is a heterocyclic compound containing two phosphorus atoms in a six-membered ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Diphosphorin can be synthesized through several methods. One common approach involves the reaction of a phosphorus trichloride with an appropriate organic substrate under controlled conditions. Another method includes the cyclization of a suitable precursor containing phosphorus atoms .
Industrial Production Methods
These methods often require careful control of reaction conditions to ensure the desired product is obtained with high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Diphosphorin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert this compound to phosphines.
Substitution: The phosphorus atoms in the ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphines depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
1,3-Diphosphorin has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of advanced materials and as a catalyst in various industrial processes .
Wirkmechanismus
The mechanism of action of 1,3-Diphosphorin involves its ability to coordinate with metal centers, making it an effective ligand in catalysis. The phosphorus atoms in the ring can donate electron density to metal centers, facilitating various catalytic processes. This coordination ability is crucial for its role in homogeneous catalysis and other applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenylphosphine: An organophosphorus compound with similar coordination properties.
1,1-Diphosphines: Compounds with two phosphorus atoms linked by a single carbon atom.
1,3-Diphosphinine: A related compound with a similar ring structure but different substituents
Uniqueness
1,3-Diphosphorin is unique due to its six-membered ring structure containing two phosphorus atoms. This structure imparts distinct chemical properties, making it a valuable compound in various applications. Its ability to undergo diverse chemical reactions and coordinate with metal centers sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
647832-14-2 |
|---|---|
Molekularformel |
C4H4P2 |
Molekulargewicht |
114.02 g/mol |
IUPAC-Name |
1,3-diphosphinine |
InChI |
InChI=1S/C4H4P2/c1-2-5-4-6-3-1/h1-4H |
InChI-Schlüssel |
CQUWYTPZPVOWEO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CP=CP=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-(3-aminopropyl)-2-oxobenzimidazol-1-yl]-N-benzhydrylpiperidine-1-carbothioamide](/img/structure/B12583609.png)
![7-Methoxy-1,2,3,4-tetrahydro[1]benzofuro[2,3-c]pyridine](/img/structure/B12583619.png)
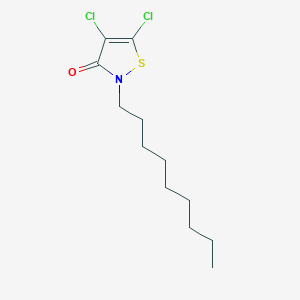
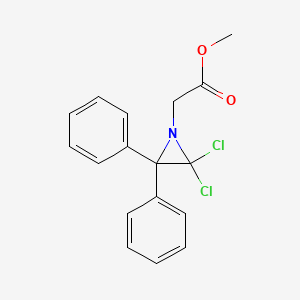
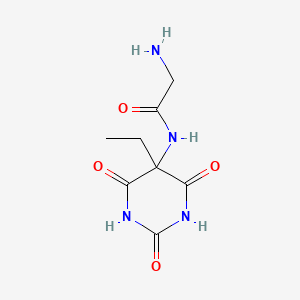
![1,1'-[Pentane-1,5-diylbis(sulfonylmethylene)]dibenzene](/img/structure/B12583633.png)
![6-({[3-(Triethoxysilyl)propyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B12583646.png)
![6-[(2-methoxyphenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12583648.png)
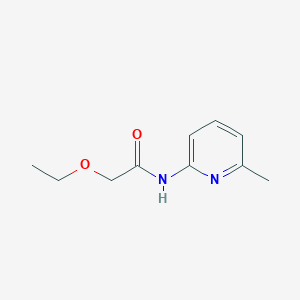
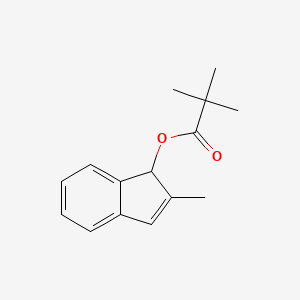
![2-Methyl-3-[2-(3-methyl-1-benzothiophen-2-yl)cyclohex-1-en-1-yl]-1-benzothiophene](/img/structure/B12583663.png)
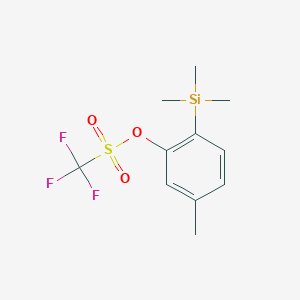
![1-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-2-bromoethan-1-one](/img/structure/B12583685.png)

